2-bromo-6-chloro-N-(4-hydroxybutan-2-yl)benzamide
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Overview
Description
2-bromo-6-chloro-N-(4-hydroxybutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine, chlorine, and a hydroxybutyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-chloro-N-(4-hydroxybutan-2-yl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions, respectively.
Hydroxybutylation: The intermediate product is then reacted with 4-hydroxybutan-2-ylamine under specific conditions to introduce the hydroxybutyl group.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-chloro-N-(4-hydroxybutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanoic acid derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-bromo-6-chloro-N-(4-hydroxybutan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-chloro-N-(4-hydroxybutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group can form hydrogen bonds with active sites, while the bromine and chlorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-chlorobenzamide: Lacks the hydroxybutyl group, making it less versatile in forming hydrogen bonds.
2-bromo-6-chloro-N-(2-hydroxyethyl)benzamide: Contains a shorter hydroxyalkyl chain, which may affect its binding affinity and specificity.
2-bromo-6-chloro-N-(4-hydroxyphenyl)benzamide: Contains a phenyl group instead of a butyl group, which can influence its hydrophobic interactions and overall stability.
Uniqueness
2-bromo-6-chloro-N-(4-hydroxybutan-2-yl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-bromo-6-chloro-N-(4-hydroxybutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-7(5-6-15)14-11(16)10-8(12)3-2-4-9(10)13/h2-4,7,15H,5-6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFOJOVGVJFWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)C1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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